3,6-diaminopyrazine-2,5-dicarboxylic Acid
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Overview
Description
3,6-Diaminopyrazine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C6H6N4O4 and a molecular weight of 198.14 g/mol . It is a derivative of pyrazine and contains two amino groups and two carboxylic acid groups. This compound is primarily used in research and development, particularly in the fields of materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3,6-diaminopyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate . Another method includes the preparation of pyrimido[4,5-g]pteridine-2,4,7,9(1H,3H,6H,8H)-tetraone or its disalt from 5-aminouracil . The reaction conditions typically involve the use of metal oxidants such as potassium ferricyanide and proton acceptors like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Diaminopyrazine-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Substitution: Amino groups can undergo substitution reactions with reagents like acyl chlorides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,3,5,6-tetramethylpyrazine results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate .
Scientific Research Applications
3,6-Diaminopyrazine-2,5-dicarboxylic acid has several applications in scientific research:
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Biological Research: It is used in the development of fluorescent tracers for biological imaging.
Mechanism of Action
The mechanism of action of 3,6-diaminopyrazine-2,5-dicarboxylic acid is not extensively studied. its role as a ligand in MOFs suggests that it can coordinate with metal ions, potentially affecting the properties of the resulting materials. In biological applications, its fluorescent properties can be utilized for imaging purposes .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminopyrazine-3,6-dicarboxylic acid: Similar structure but different positioning of amino and carboxylic groups.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Contains methyl groups instead of amino groups.
Uniqueness
3,6-Diaminopyrazine-2,5-dicarboxylic acid is unique due to its combination of amino and carboxylic acid groups, which allows it to participate in a variety of chemical reactions and coordinate with metal ions in MOFs. This versatility makes it valuable in both materials science and pharmaceutical research .
Properties
Molecular Formula |
C6H6N4O4 |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
3,6-diaminopyrazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H6N4O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H2,8,9)(H2,7,10)(H,11,12)(H,13,14) |
InChI Key |
VELGYJCKWFALBF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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